![molecular formula C14H8ClF3 B13408465 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene is an organic compound characterized by the presence of fluorine and chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and involves the reaction of boron reagents with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction may produce fluorinated benzyl alcohols.
Scientific Research Applications
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the study of fluorine and chlorine interactions in aromatic systems.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene can be compared with similar compounds such as dichlorodifluoroethylene and other fluorinated aromatic compounds . These compounds share some structural similarities but differ in their chemical properties and applications. The unique combination of fluorine and chlorine atoms in this compound sets it apart, providing distinct advantages in terms of reactivity and stability.
Similar Compounds
- Dichlorodifluoroethylene
- 1,2-Difluorobenzene
- 4-Chlorofluorobenzene
Properties
Molecular Formula |
C14H8ClF3 |
|---|---|
Molecular Weight |
268.66 g/mol |
IUPAC Name |
1-chloro-4-[2,2-difluoro-1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H8ClF3/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
HKLGQGJONAEFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


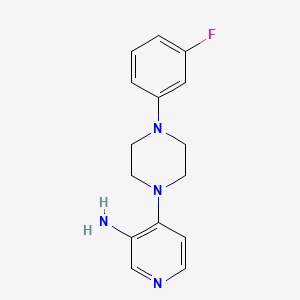
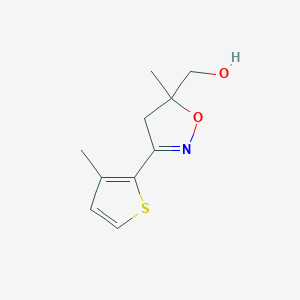
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
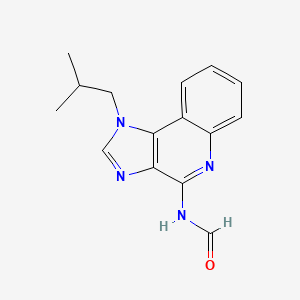
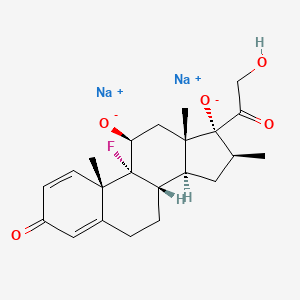
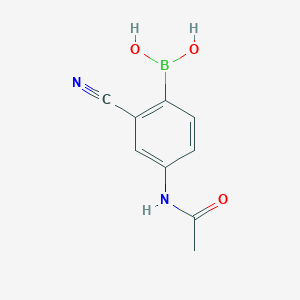
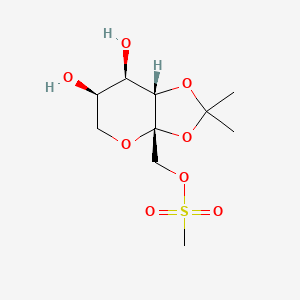
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)

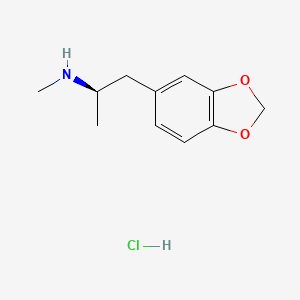
![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
